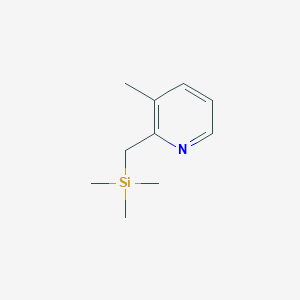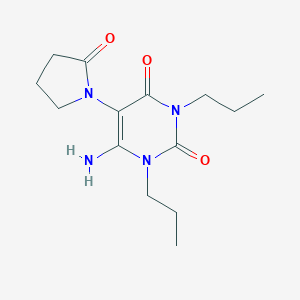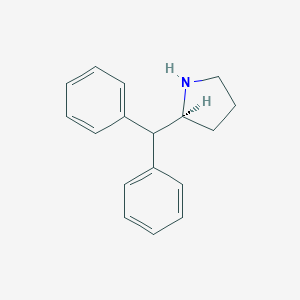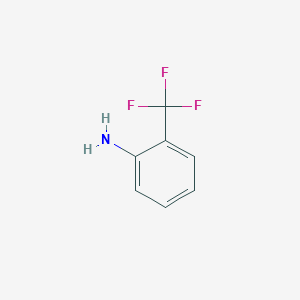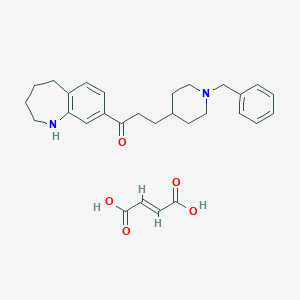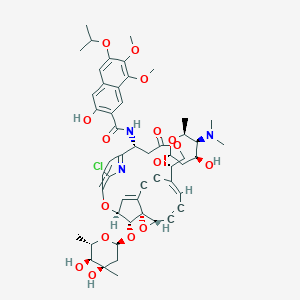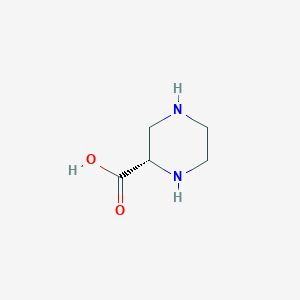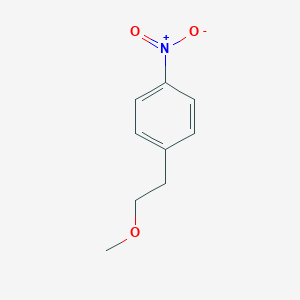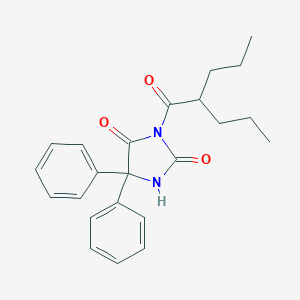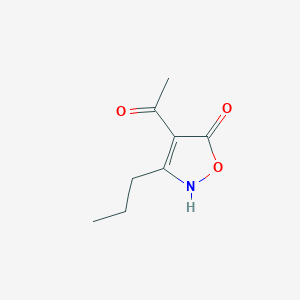
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. The inhibition of 20-HETE synthesis by HET0016 has been shown to have potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Mécanisme D'action
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one selectively inhibits the synthesis of 20-HETE by inhibiting the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting the synthesis of 20-HETE, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to have potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Effets Biochimiques Et Physiologiques
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In animal models of hypertension, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. In addition, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Furthermore, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to reduce the infarct size in animal models of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one is its selectivity for 20-HETE synthase. This allows for more targeted inhibition of 20-HETE synthesis, which may reduce the potential for off-target effects. However, one limitation of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one is its relatively low potency, which may limit its efficacy in certain applications.
Orientations Futures
There are a number of potential future directions for research on 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one. One area of interest is the development of more potent inhibitors of 20-HETE synthase. In addition, further research is needed to determine the efficacy of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one in various disease models, including hypertension, cancer, and ischemic stroke. Finally, the potential long-term effects of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one on the cardiovascular system and other organs need to be further investigated.
Méthodes De Synthèse
The synthesis of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one involves the reaction of 3-propyl-4,5-dihydroisoxazole with ethyl glyoxalate in the presence of sodium ethoxide. The resulting product is then hydrolyzed with hydrochloric acid to yield 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one.
Applications De Recherche Scientifique
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been extensively studied in various in vitro and in vivo models. In animal models of hypertension, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. In addition, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Furthermore, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to reduce the infarct size in animal models of ischemic stroke.
Propriétés
Numéro CAS |
150307-84-9 |
|---|---|
Nom du produit |
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one |
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
4-acetyl-3-propyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-4-6-7(5(2)10)8(11)12-9-6/h9H,3-4H2,1-2H3 |
Clé InChI |
BYDYHGRLZYYOEO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)ON1)C(=O)C |
SMILES canonique |
CCCC1=C(C(=O)ON1)C(=O)C |
Synonymes |
5(4H)-Isoxazolone, 4-(1-hydroxyethylidene)-3-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




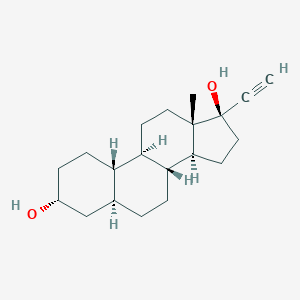


![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
